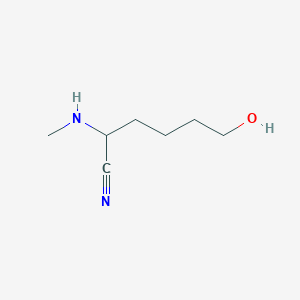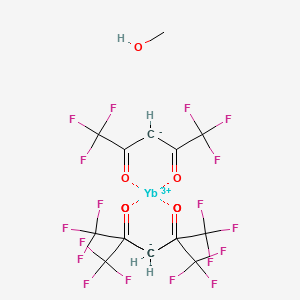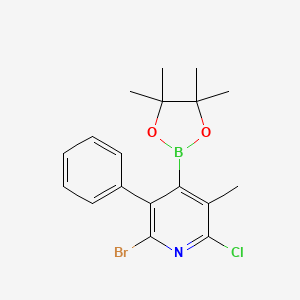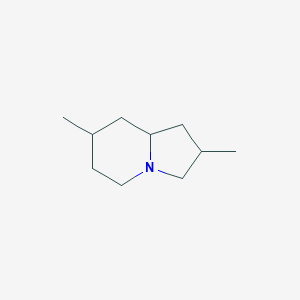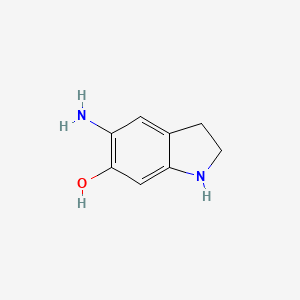
5-Aminoindolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminoindolin-6-ol: is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. The structure of this compound consists of a fused benzene and pyrrole ring system with an amino group at the 5-position and a hydroxyl group at the 6-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoindolin-6-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Leimgruber–Batcho indole synthesis is a well-known method for constructing indole derivatives . This method involves the reaction of o-nitrotoluene with dimethylformamide dimethyl acetal, followed by reduction and cyclization steps.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient production. The specific details of industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 5-Aminoindolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the compound to its corresponding indoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as iron(III) chloride and hydrogen peroxide are commonly used.
Reduction: Hydrazine hydrate and catalytic hydrogenation are typical methods.
Substitution: Halogenating agents and Friedel-Crafts acylation conditions are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinonoid derivatives, while reduction can produce indoline derivatives .
Scientific Research Applications
5-Aminoindolin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Aminoindolin-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
5-Aminoindole: Similar structure but lacks the hydroxyl group at the 6-position.
6-Aminoindole: Similar structure but lacks the amino group at the 5-position.
5-Hydroxyindole: Similar structure but lacks the amino group at the 5-position.
Uniqueness: 5-Aminoindolin-6-ol is unique due to the presence of both an amino group at the 5-position and a hydroxyl group at the 6-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
5-amino-2,3-dihydro-1H-indol-6-ol |
InChI |
InChI=1S/C8H10N2O/c9-6-3-5-1-2-10-7(5)4-8(6)11/h3-4,10-11H,1-2,9H2 |
InChI Key |
VYIKIYBQHBDIMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



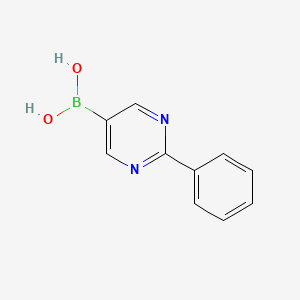
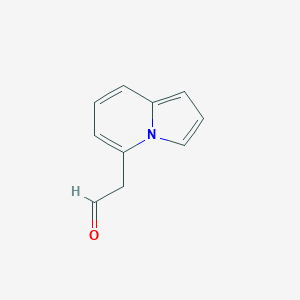
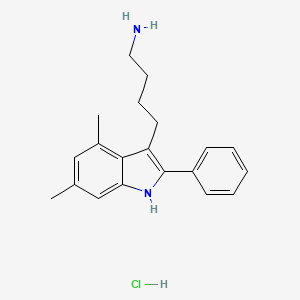

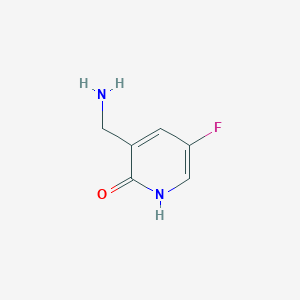
![1-Ethyl-3-(1,4,5,6-tetrahydropyrazin-2-yl)-1,6-dihydropyrrolo[2,3-c]pyrazole](/img/structure/B13116569.png)

